molecular formula C18H15N3O5S B2367512 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide CAS No. 923121-84-0

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide

Cat. No. B2367512
CAS RN: 923121-84-0
M. Wt: 385.39
InChI Key: PLZLBXAYUHJODI-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a thiazolidine derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research has demonstrated the potential of novel thiazolidine derivatives as both antioxidants and anti-inflammatory compounds. Compounds within this chemical family have shown good efficacy in DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition assays. Specifically, certain derivatives have exhibited both antioxidant and anti-inflammatory activities, highlighting their dual therapeutic potential (Koppireddi et al., 2013).

Antimicrobial and Antibacterial Applications

Novel thiazolidine derivatives have also been synthesized and evaluated for their antibacterial activity against common pathogens such as Staphylococcus Aureus, Bacillus Subtilis, Escherichia Coli, and Pseudomonas Aeruginosa. These studies suggest that such compounds could serve as bases for developing new antibacterial agents (Juddhawala et al., 2011).

Antifungal Applications

Thiazolidine derivatives have also been investigated for their antifungal activities. Research indicates that some derivatives demonstrate excellent activity against fungal species, suggesting their potential in treating fungal infections (Devi et al., 2022).

Anticonvulsant and Neuroprotective Applications

Further studies have explored the anticonvulsant and neuroprotective properties of thiazolidine derivatives. Certain compounds within this chemical class have shown promising anticonvulsant activities, suggesting their potential use in managing seizure disorders and epilepsy (Senthilraja & Alagarsamy, 2012).

Antitumor Applications

Additionally, thiazolidine derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activities. Some of these compounds have shown considerable anticancer activity against various cancer cell lines, indicating their potential in cancer therapy (Yurttaş et al., 2015).

Anti-tubercular Applications

Research has also highlighted the anti-tubercular properties of thiazolidine derivatives, with some showing promising activity against tuberculosis. This indicates their potential contribution to the development of new anti-tubercular agents (Dubey & Bhardwaj, 2022).

properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c22-16(19-13-6-8-14(9-7-13)21(25)26)10-15-17(23)20(18(24)27-15)11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZLBXAYUHJODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide

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